molecular formula C19H27N3O2 B6100298 N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide

N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide

Cat. No.: B6100298
M. Wt: 329.4 g/mol
InChI Key: LQMJJUCIEXYESZ-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]bicyclo[410]heptane-7-carboxamide is a complex organic compound that features a bicyclic structure This compound is notable for its unique combination of a bicyclo[41

Properties

IUPAC Name

N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c1-3-22(4-2)14-10-9-13(17(23)11-14)12-20-21-19(24)18-15-7-5-6-8-16(15)18/h9-12,15-16,18,23H,3-8H2,1-2H3,(H,21,24)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQMJJUCIEXYESZ-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)C2C3C2CCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)C2C3C2CCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imine linkage can be reduced to form an amine.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]bicyclo[41

    Chemistry: As a model compound for studying reaction mechanisms and synthetic methodologies.

    Biology: Potential use in biochemical assays and as a probe for studying enzyme interactions.

    Medicine: Exploration of its pharmacological properties and potential therapeutic applications.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide exerts its effects would depend on its specific application. For instance, in a biochemical context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through detailed studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide is unique due to its combination of a bicyclic structure and a functionalized aromatic ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.